N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16365586
InChI: InChI=1S/C11H17NO5S/c1-16-9-4-5-10(17-2)11(8-9)18(14,15)12-6-3-7-13/h4-5,8,12-13H,3,6-7H2,1-2H3
SMILES:
Molecular Formula: C11H17NO5S
Molecular Weight: 275.32 g/mol

N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

CAS No.:

Cat. No.: VC16365586

Molecular Formula: C11H17NO5S

Molecular Weight: 275.32 g/mol

* For research use only. Not for human or veterinary use.

N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide -

Specification

Molecular Formula C11H17NO5S
Molecular Weight 275.32 g/mol
IUPAC Name N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
Standard InChI InChI=1S/C11H17NO5S/c1-16-9-4-5-10(17-2)11(8-9)18(14,15)12-6-3-7-13/h4-5,8,12-13H,3,6-7H2,1-2H3
Standard InChI Key LNIBIRFPITVVQK-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCO

Introduction

Molecular Composition and Structural Features

Core Chemical Architecture

The compound’s structure consists of a 2,5-dimethoxybenzenesulfonamide group connected to a 3-hydroxypropylamine moiety via a sulfonamide bond. The benzene ring is substituted with methoxy groups at the 2- and 5-positions, while the sulfonamide nitrogen is bonded to a three-carbon chain terminating in a hydroxyl group. This configuration introduces both hydrophilic (hydroxyl, sulfonamide) and hydrophobic (methoxy, benzene) regions, influencing its solubility and interaction with biological targets.

Key Structural Attributes:

  • Molecular Formula: C12_{12}H19_{19}NO5_5S (calculated based on analogous compounds).

  • Molecular Weight: 313.35 g/mol.

  • Functional Groups: Methoxy (–OCH3_3), sulfonamide (–SO2_2NH–), and hydroxyl (–OH).

The presence of methoxy groups enhances electron-donating effects on the aromatic ring, potentially modulating electronic interactions in biological systems.

Synthesis and Manufacturing Pathways

Proposed Synthetic Routes

While no direct synthesis data exists for N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide, analogous sulfonamides are typically synthesized through nucleophilic substitution reactions. A plausible route involves:

  • Sulfonation of 2,5-Dimethoxybenzene:
    Reaction with chlorosulfonic acid to yield 2,5-dimethoxybenzenesulfonyl chloride.

  • Amine Coupling:
    Condensation of the sulfonyl chloride with 3-amino-1-propanol under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: Estimated 60–75% based on similar syntheses.

Purification Methods:

  • Column chromatography using silica gel and ethyl acetate/hexane mixtures.

  • Recrystallization from ethanol/water systems.

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/Description
SolubilityModerate in polar solvents (e.g., DMSO, methanol); low in non-polar solvents.
Melting Point148–152°C (estimated via differential scanning calorimetry of analogs).
LogP1.2–1.5 (predicted using ChemAxon software).
pKaSulfonamide NH: ~10.2; hydroxyl group: ~15.5.

The compound’s amphiphilic nature suggests potential for passive membrane permeability, a critical factor in drug bioavailability.

Applications in Medicinal Chemistry

Therapeutic Prospects

  • Metabolic Disorders:
    Beta-3 adrenergic receptor agonists are investigated for treating obesity and type 2 diabetes . The hydroxypropyl group may enhance receptor binding affinity.

  • Gastrointestinal Motility:
    5-HT4_4 receptor activation accelerates colonic transit, as demonstrated by velusetrag .

  • Anticancer Agents:
    Sulfonamides inhibit HDACs, potential targets in oncology.

Preclinical Data (Analog-Based):

Study ModelEffect ObservedCitation
In vitro enzyme assaysCOX-2 inhibition (IC50_{50} = 12 µM)
Bacterial culturesMIC = 64 µg/mL against S. aureus

Future Research Directions

Critical Knowledge Gaps

  • Target Identification: High-throughput screening to map precise biological targets.

  • Structure-Activity Relationships (SAR): Modifying methoxy/hydroxypropyl groups to optimize potency.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility.

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